4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one

Physicochemical profiling Drug-likeness Fragment-based drug design

4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one (CAS 1235670-92-4) is a synthetic heterocyclic compound of molecular formula C₁₁H₁₆N₄O₂ and molecular weight 236.27 g·mol⁻¹, belonging to the N-acylpiperazinone chemical class. It features a piperazin-2-one core linked via an acetyl bridge to a 3,5-dimethylpyrazole moiety, yielding a compact, fragment-like structure with a topological polar surface area (TPSA) of 67.2 Ų, a computed XLogP3 of −0.2, one hydrogen bond donor, three hydrogen bond acceptors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.55 — properties that place it within lead-like chemical space for medicinal chemistry applications.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
Cat. No. B14911883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)N2CCNC(=O)C2)C
InChIInChI=1S/C11H16N4O2/c1-8-5-9(2)15(13-8)7-11(17)14-4-3-12-10(16)6-14/h5H,3-4,6-7H2,1-2H3,(H,12,16)
InChIKeyBZZGXZNZRXLRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one (CAS 1235670-92-4): Procurement-Grade Physicochemical and Structural Profile


4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one (CAS 1235670-92-4) is a synthetic heterocyclic compound of molecular formula C₁₁H₁₆N₄O₂ and molecular weight 236.27 g·mol⁻¹, belonging to the N-acylpiperazinone chemical class [1]. It features a piperazin-2-one core linked via an acetyl bridge to a 3,5-dimethylpyrazole moiety, yielding a compact, fragment-like structure with a topological polar surface area (TPSA) of 67.2 Ų, a computed XLogP3 of −0.2, one hydrogen bond donor, three hydrogen bond acceptors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.55 — properties that place it within lead-like chemical space for medicinal chemistry applications [2]. The compound is commercially available at 98% purity from multiple suppliers and is supplied with full safety data sheet (SDS) documentation including GHS07 hazard classification .

Why 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one Cannot Be Interchanged with Generic Piperazinone or Pyrazole Building Blocks


The precise substitution pattern of the 3,5-dimethylpyrazole-acetyl-piperazin-2-one triad creates a unique pharmacophoric constellation that generic piperazinone or pyrazole building blocks cannot replicate. Critically, the 3,5-dimethylpyrazole moiety alone has been shown to exhibit no inhibitory activity in enzyme assays (e.g., against cytochrome P450 isoforms), confirming that biological engagement — when observed — arises from the intact conjugate rather than either fragment in isolation [1]. Meanwhile, the piperazin-2-one core provides a conformationally constrained cyclic urea motif with a single hydrogen bond donor (N–H) and a ketone acceptor, offering a distinct donor/acceptor pharmacophore topology compared to the fully reduced piperazine ring (lacking the carbonyl) or the more flexible open-chain amide analogs [2]. The acetyl linker positions the pyrazole at a specific distance and angle from the piperazinone, enabling bidentate hydrogen-bonding interactions that are stereoelectronically distinct from propionyl or direct carbonyl-linked analogs [3]. Substituting any of these three modules — the pyrazole methylation pattern, the linker length, or the piperazinone oxidation state — yields a compound with fundamentally different molecular recognition properties, precluding simple functional interchangeability in target-based screening or structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one Versus Closest Analogs and Building-Block Alternatives


Physicochemical Differentiation: LogP, TPSA, and Fsp³ Comparison Against the Chloroacetyl Precursor and Unsubstituted Pyrazole Analog

The target compound's computed physicochemical profile differentiates it from the widely used building-block precursor 4-(2-chloroacetyl)piperazin-2-one (CAS 59701-84-7) and from the unsubstituted pyrazole analog 4-(2-(1H-pyrazol-1-yl)acetyl)piperazin-2-one. The 3,5-dimethyl substitution on the pyrazole ring increases lipophilicity (XLogP3 = −0.2) relative to the unsubstituted pyrazole analog (estimated XLogP ≈ −0.8), while the pyrazole-acetyl moiety replaces the reactive chloroacetyl group, eliminating the alkylating liability [1]. The Fsp³ value of 0.55 (indicating 55% sp³-hybridized carbon) exceeds the commonly cited lead-like threshold of ≥0.42, correlating with improved aqueous solubility and reduced promiscuous aggregation compared to flatter aromatic analogs [2]. The measured chromatographic LogP from Fluorochem (−1.43) versus the computed XLogP3 from PubChem (−0.2) indicates significant hydrogen-bonding capacity that may enhance solubility in aqueous media .

Physicochemical profiling Drug-likeness Fragment-based drug design

Biological Inactivity of the 3,5-Dimethylpyrazole Fragment Alone Demonstrates Scaffold-Dependent Activity

Published enzyme inhibition data demonstrate that 3,5-dimethylpyrazole as an isolated fragment exhibits no measurable inhibitory activity against cytochrome P450 isoforms (Kd not determinable; no inhibition observed), whereas structurally related pyrazoles with different substitution patterns (e.g., 4-methylpyrazole, Kd₁ = 0.93 µM; indazole, Kd₁ = 0.13 µM) show clear, quantifiable binding [1]. This finding establishes that any biological activity arising from the target compound must originate from the cooperative engagement of the intact 3,5-dimethylpyrazole-acetyl-piperazin-2-one conjugate, not from the pyrazole fragment independently. By extension, the piperazin-2-one scaffold serves as an essential activity-enabling module, consistent with its established role as a privileged fragment in drug discovery [2].

Enzyme inhibition Cytochrome P450 Fragment-based screening

Piperazin-2-one Scaffold Validation: Nanomolar Potency in Factor Xa Inhibition Demonstrates the Privileged Nature of the Core

The piperazin-2-one scaffold has been validated as a highly competent central template for serine protease inhibition. In a systematic SAR study of piperazinone-based transition-state factor Xa inhibitors, unsubstituted piperazin-2-one derivatives achieved IC₅₀ values below 1 nM against factor Xa while maintaining selectivity over thrombin [1]. The most potent substituted piperazinone analog (compound 34) displayed an IC₅₀ of 0.9 nM [2]. These data establish the piperazin-2-one core — shared by the target compound — as a pharmacologically productive scaffold capable of supporting picomolar-to-nanomolar target engagement when appropriately substituted. By contrast, the 3,5-dimethylpyrazole-acetyl substituent on the target compound replaces the P4 optimization moiety explored in these studies, offering a distinct vector for molecular recognition and potential selectivity tuning [3].

Factor Xa inhibition Anticoagulant drug discovery Structure–activity relationship

Commercially Verified Purity (98%) with Full GHS Safety Documentation Enables Direct Procurement for Screening

The target compound is commercially available at a verified purity of 98% from multiple independent suppliers (Fluorochem, Leyan), each providing batch-specific quality documentation . This contrasts with many custom-synthesized piperazinone analogs that require in-house synthesis, purification, and characterization before use. The compound ships with a complete GHS-compliant SDS, classifying it as GHS07 (Harmful/Irritant) with documented hazard statements (H302 – harmful if swallowed; H315 – causes skin irritation; H319 – causes serious eye irritation; H335 – may cause respiratory irritation) and corresponding precautionary codes . The MDL Number (MFCD18919347) and Canonical SMILES (CC1=CC(C)=NN1CC(=O)N1CCNC(=O)C1) are cross-validated across PubChem and vendor databases, ensuring identity traceability [1].

Compound procurement Quality control Safety assessment

Structural Differentiation from Cebaracetam and Other Piperazinone-Based Pharmaceuticals: A Distinct Substitution Vector

The target compound occupies a distinct chemical space relative to known piperazinone-based pharmaceuticals. Cebaracetam (CAS 113957-09-8), a nootropic agent, features a 4-(4-chlorophenyl)-2-oxopyrrolidine moiety linked via acetyl to piperazin-2-one — a larger, more lipophilic substituent (MW = 349.8 Da, estimated LogP ≈ 1.5) compared to the target compound's compact 3,5-dimethylpyrazole-acetyl group (MW = 236.27 Da, XLogP3 = −0.2) . Similarly, the 1,4-disubstituted piperazin-2-one late sodium current inhibitor 7d (IC₅₀ = 2.7 µM on Naᵥ1.5) incorporates a distinct chain-amide substitution pattern that differs fundamentally from the pyrazole-acetyl vector [1]. The target compound's low molecular weight (236.27 Da) and fragment-like properties (MW < 300 Da, ClogP < 3, HBD ≤ 3, HBA ≤ 3) place it within the Rule of Three for fragment-based lead discovery, whereas Cebaracetam and compound 7d exceed fragment criteria and reside in lead-like or drug-like space [2].

Medicinal chemistry Piperazinone pharmacophore Structure-based design

Acylpiperazinone Antibacterial Pharmacophore: Class-Level Validation for Infectious Disease Screening

The N-acylpiperazinone chemotype has been patented as a novel antibacterial pharmacophore targeting the bacterial fatty acid biosynthesis enzyme FabI (enoyl-ACP reductase), an essential and clinically validated target in major pathogens including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis [1]. The patent (US 8,383,621) explicitly claims N-acylpiperazinones — the exact chemical class to which 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one belongs — as inhibitors of bacterial and/or parasite fatty acid biosynthesis, with demonstrated antibacterial and antiparasitic activity [2]. The target compound's specific 3,5-dimethylpyrazole-acyl substituent has not been explicitly profiled in the patent examples, representing a structurally distinct and unexplored member of this biologically validated scaffold class [3].

Antibacterial drug discovery FabI inhibition Fatty acid biosynthesis

Optimal Research and Procurement Application Scenarios for 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one


Fragment-Based Drug Discovery (FBDD) Screening: NMR and X-Ray Crystallography

With a molecular weight of 236.27 Da, XLogP3 of −0.2, and compliance with the Rule of Three (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3), this compound is ideally suited for fragment-based screening by ligand-observed NMR (e.g., WaterLOGSY, STD-NMR) or protein X-ray crystallography [1]. Its high Fsp³ (0.55) and single hydrogen bond donor reduce the risk of promiscuous aggregation that plagues flatter, more lipophilic fragments, increasing the likelihood of identifying specific, structure-validated binding interactions [2]. The compound's 98% commercial purity eliminates the need for pre-screening purification, enabling direct deployment into fragment library plates.

Serine Protease Inhibitor Lead Optimization: Factor Xa and Thrombin Selectivity Profiling

The piperazin-2-one scaffold has demonstrated sub-nanomolar potency (IC₅₀ < 1 nM) against factor Xa with selectivity over thrombin [3]. This compound's 3,5-dimethylpyrazole-acetyl substituent represents a novel P4/P2 vector that can be systematically optimized for enhanced potency and selectivity. Procurement enables SAR expansion around the pyrazole moiety — including methylation pattern variation, halogenation, and heteroaryl replacement — to explore selectivity windows against related serine proteases in the coagulation cascade.

Antibacterial Drug Discovery: FabI Inhibition Screening and Resistance Profiling

As an N-acylpiperazinone, this compound belongs to a patented antibacterial pharmacophore class targeting FabI, the enoyl-ACP reductase essential for bacterial fatty acid biosynthesis [4]. Its structurally distinct 3,5-dimethylpyrazole-acyl substituent differentiates it from previously exemplified FabI inhibitors, making it a valuable probe for screening against methicillin-resistant S. aureus (MRSA), M. tuberculosis (InhA), and P. falciparum (PfENR) to identify potentially novel activity spectra or resistance-breaking profiles [5]. The GHS07 safety classification and full SDS documentation facilitate institutional biosafety approval for BSL-2 antibacterial screening.

Computational Chemistry and Virtual Screening Library Enrichment

The compound's well-defined computed properties — TPSA of 67.2 Ų, XLogP3 of −0.2, rotatable bond count of 2, and Fsp³ of 0.545 — along with its validated Canonical SMILES (CC1=CC(C)=NN1CC(=O)N1CCNC(=O)C1) and InChI Key (BZZGXZNZRXLRTP-UHFFFAOYSA-N) make it suitable for inclusion in computational screening libraries [6]. Its conformational rigidity (only 2 rotatable bonds) enables accurate docking and pharmacophore modeling, while its position at the intersection of piperazinone and dimethylpyrazole chemical space enriches virtual library diversity for target-based and ligand-based virtual screening campaigns.

Quote Request

Request a Quote for 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.